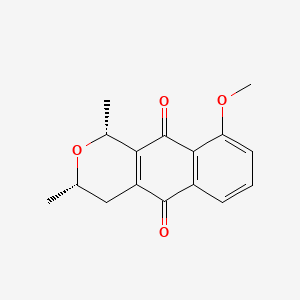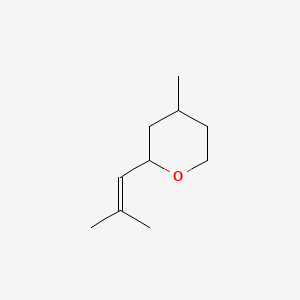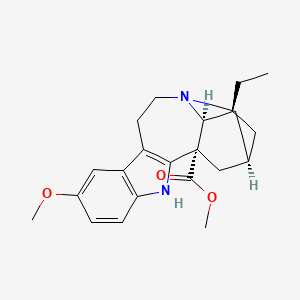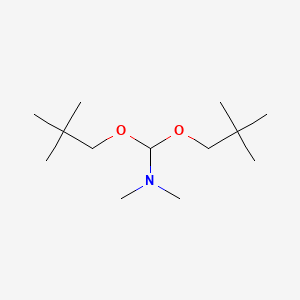
N,N-二甲基甲酰胺二新戊醇缩醛
描述
Synthesis Analysis
The synthesis of N,N-Dimethylformamide dineopentyl acetal involves its use as an efficient anchoring agent for N alpha-9-fluorenylmethyloxycarbonylamino acids in solid-phase peptide synthesis. This process avoids the common problems of dimer formation and racemization encountered in peptide synthesis, providing a safe and efficient method for the attachment of Fmoc-amino acids onto p-alkoxybenzyl alcohol resins (Albericio & Barany, 2009).
Molecular Structure Analysis
The molecular structure of N,N-Dimethylformamide dineopentyl acetal plays a crucial role in its reactivity and applications. Detailed molecular structure analysis through techniques such as gas-phase electron diffraction has provided valuable insights into the bond lengths and angles that define its geometry, contributing to our understanding of its chemical behavior (Schultz & Hargittai, 1993).
Chemical Reactions and Properties
N,N-Dimethylformamide dineopentyl acetal is involved in various chemical reactions, including the derivatization of corticosteroids to improve their analytical detectability and the modification of nucleosides for chromatography and mass spectrometry applications. These reactions underscore its versatility and utility in organic synthesis and analytical chemistry (Negriolli et al., 1996), (Osei-twum et al., 1990).
Physical Properties Analysis
The physical properties of N,N-Dimethylformamide dineopentyl acetal, such as solubility and partial molar volume in supercritical carbon dioxide, have been studied to facilitate its use in supercritical fluid applications. These studies provide a foundation for understanding its behavior under various conditions and for optimizing its use in specialized environments (Zhang et al., 2014).
Chemical Properties Analysis
The chemical properties of N,N-Dimethylformamide dineopentyl acetal, including its reactivity with different functional groups and its role as a building block in heterocyclic synthesis, have been extensively reviewed. Its ability to participate in formylation, alkylation, and acetal formation reactions makes it a valuable reagent in the synthesis of a wide range of organic compounds (Abu-shanab et al., 2009).
科学研究应用
中枢神经系统的抗肿瘤活性
N,N-二甲基甲酰胺 (DMF) 二新戊醇缩醛已用于合成 9-取代椭圆素和 2-甲基椭圆素类似物。这些化合物已显示出显着的抗肿瘤活性,特别是对中枢神经系统 (CNS) 肿瘤亚组表现出特异性 (Anderson、Gopalsamy 和 Reddy,1994 年)。
固相肽合成
DMF 二新戊醇缩醛用于固相肽合成,用于锚定 N α-9-芴甲氧羰基氨基酸作为对甲氧基苄酯。该方法有效避免了二聚体形成和外消旋等问题 (Albericio 和 Bárány,2009 年)。
分析化学中的衍生化
该化合物已用于分析化学中的衍生化,特别是在地塞米松等皮质类固醇的研究中。这个过程增强了这些化合物在气相色谱-质谱 (GC-MS) 分析中的响应 (Negriolli、Maume、Deniaud 和 Andre,1996 年)。
核苷化学中的保护和烷基化
它用于核苷的外环胺保护和随后的 N-烷基化,有助于合成和修饰这些必需的生物分子 (Ayele、Chang 和 Resendiz,2015 年)。
光学活性成分的合成
DMF 二新戊醇缩醛介导了光学活性成分(如 (-)-大麻二酚)从特定前体化合物中的直接形成。该反应为各种光学活性物质提供了简单的合成途径 (Petrzilka、Haefliger、Sikemeier、Ohloff 和 Eschenmoser,1967 年)。
杂环合成中的构建模块
该化合物在杂环化合物的合成中起着重要作用。它在活性亚甲基和氨基的甲酰化中的应用促进了杂环结构的形成和修饰 (Abu-Shanab、Sherif 和 Mousa,2009 年)。
喹唑啉-4-酮合成中的烷基化
DMF 二新戊醇缩醛用于从邻氨基苯甲酰胺形成喹唑啉-4-酮过程中的 N-烷基化,展示了其在复杂有机合成中的多功能性 (Nathubhai 等人,2011 年)。
工业中的渗透分离
在工业应用中,DMF 二新戊醇缩醛有助于渗透分离过程,特别是在溶液中分离 DMF 和水。这在制药和聚丙烯腈纤维制造等行业至关重要 (Zhang、Xu、Wu、Shi 和 Xiao,2021 年)。
色谱分析的衍生化剂
该化合物用作巴比妥类药物及相关化合物的色谱分析中的衍生化剂,增强了它们在各种样品中的检测和定量 (Venturella、Gualario 和 Lang,1973 年)。
用于质谱的核苷衍生物
它与核苷反应形成对色谱和质谱有利的衍生物,突出了其在核酸分析研究中的作用 (Osei-twum、Mamer、Quilliam 和 Gergely,1990 年)。
属性
IUPAC Name |
1,1-bis(2,2-dimethylpropoxy)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO2/c1-12(2,3)9-15-11(14(7)8)16-10-13(4,5)6/h11H,9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXFRBIOHPDZQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(N(C)C)OCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197674 | |
| Record name | N,N-Dimethylformamide dineopentyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylformamide dineopentyl acetal | |
CAS RN |
4909-78-8 | |
| Record name | 1,1-Bis(2,2-dimethylpropoxy)-N,N-dimethylmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4909-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylformamide dineopentyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004909788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylformamide dineopentyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-bis(2,2-dimethylpropoxy)-N,N,N-trimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



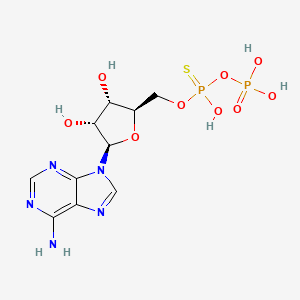
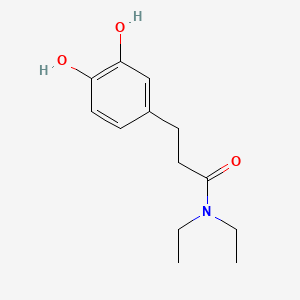
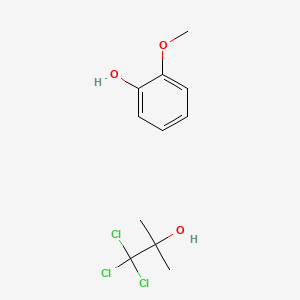

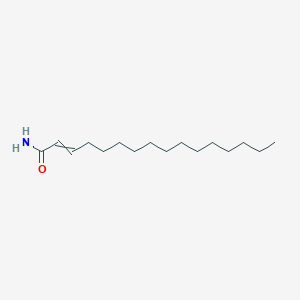

![5-(Methoxymethyl)-4-[2,3,4-trihydroxy-6-(methoxymethyl)phenyl]benzene-1,2,3-triol](/img/structure/B1217884.png)
